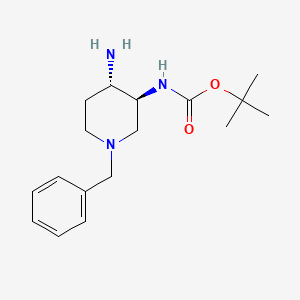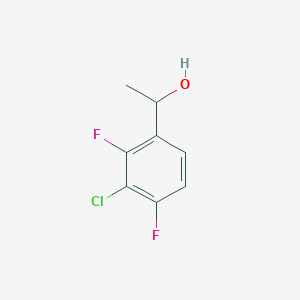
1-(3-Chloro-2,4-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2,4-difluorophenyl)ethanol is a chiral compound with significant importance in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including ticagrelor, an anticoagulant used to prevent thrombotic events in patients with acute coronary syndromes . The compound is characterized by its unique structure, which includes a chlorinated and difluorinated phenyl ring attached to an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved using various methods, including chemical and biocatalytic approaches. A common chemical method involves the use of oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, biocatalytic processes are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are commonly used enzymes for this purpose. For instance, ChKRED20 has been shown to catalyze the reduction of the ketone precursor with excellent stereoselectivity (>99% ee). Mutants of ChKRED20, such as L205A, have been developed to enhance the enzyme’s activity and stability, allowing for efficient production of the desired chiral alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: As mentioned, the reduction of the ketone precursor to the alcohol is a key reaction.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in chemical reductions, while biocatalytic reductions use enzymes like KREDs.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)ethanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with a different fluorine substitution pattern.
1-(3-Chloro-2-fluorophenyl)ethanol: Another closely related compound with a different fluorine substitution pattern.
Uniqueness: 1-(3-Chloro-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals like ticagrelor .
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
1-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
Clave InChI |
MBEJMEMNJUHHKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)F)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


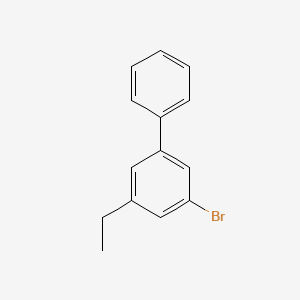
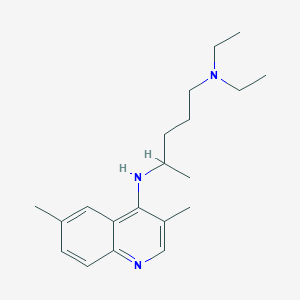

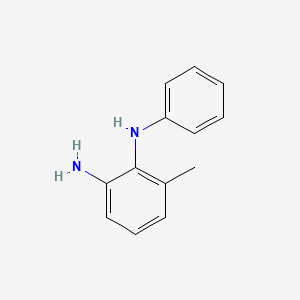


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
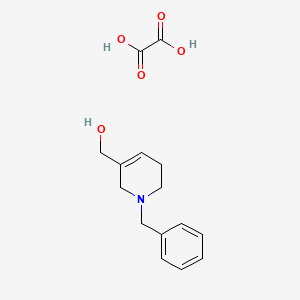
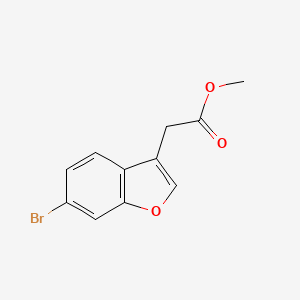
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
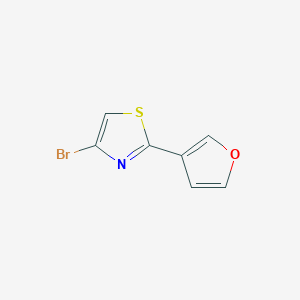
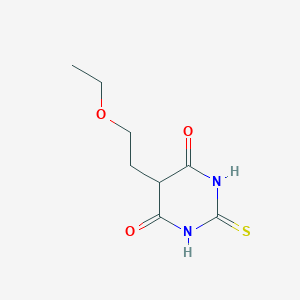
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
